

Solubility and stability of 3-(Morpholinomethyl)benzaldehyde

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Compound of Interest

Compound Name: 3-(Morpholinomethyl)benzaldehyde

Cat. No.: B1599462

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An In-depth Technical Guide to the Solubility and Stability of 3-(Morpholinomethyl)benzaldehyde for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of **3-(Morpholinomethyl)benzaldehyde** (CAS: 446866-83-7), focusing on its solubility and stability profiles. As a bifunctional molecule incorporating both a reactive aldehyde and a basic morpholine moiety, its behavior in various solvent systems and under chemical stress is complex and paramount to its application in research and drug development. This document outlines theoretical considerations, provides detailed, field-proven experimental protocols for quantitative assessment, and discusses the interpretation of the resulting data. We delve into the development of a stability-indicating analytical method and the execution of forced degradation studies as mandated by ICH guidelines. The insights herein are designed to empower researchers, scientists, and drug development professionals to effectively handle, formulate, and analyze this versatile chemical intermediate, ensuring data integrity and accelerating development timelines.

Core Characteristics of 3-(Morpholinomethyl)benzaldehyde Overview and Significance

3-(Morpholinomethyl)benzaldehyde is a valuable synthetic intermediate characterized by a benzaldehyde core substituted with a morpholinomethyl group at the meta-position. This unique structure provides two reactive handles: the aldehyde for transformations such as reductive amination, condensation, and oxidation, and the tertiary amine of the morpholine ring, which imparts basicity and influences solubility. The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, often incorporated to enhance aqueous solubility, modulate pharmacokinetic properties, and provide key hydrogen bond accepting features.^{[1][2]} Therefore, a thorough understanding of the fundamental properties of this building block is essential for its successful use.

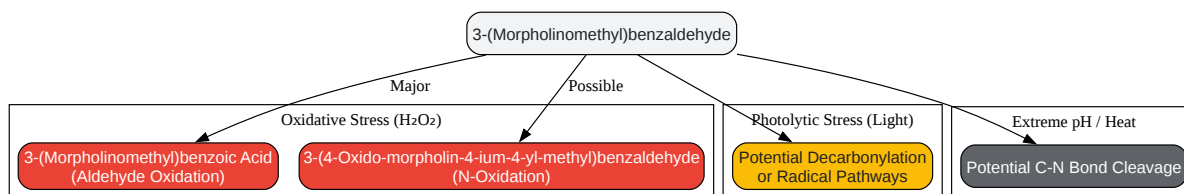
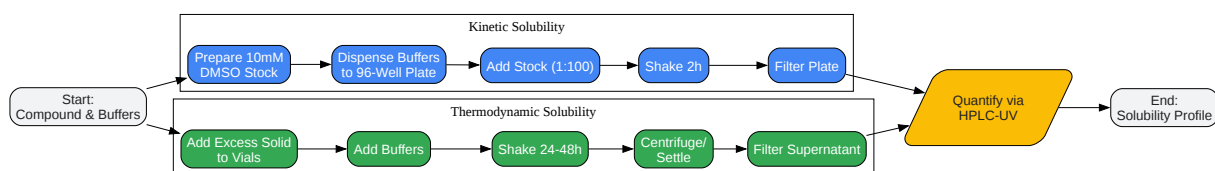
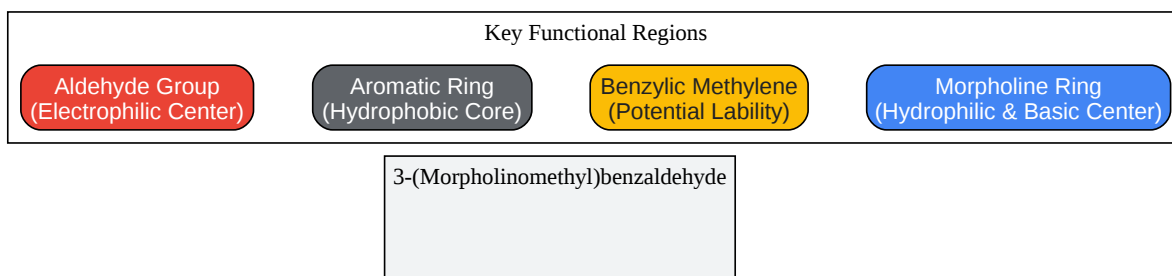
Physicochemical Properties

A summary of the key physicochemical properties of **3-(Morpholinomethyl)benzaldehyde** is presented below. These parameters serve as the foundation for predicting its behavior in experimental settings.

Property	Value	Reference
CAS Number	446866-83-7	[3][4]
Molecular Formula	C ₁₂ H ₁₅ NO ₂	[3]
Molecular Weight	205.26 g/mol	[3]
Appearance	White crystalline powder	[3]
Melting Point	63 °C	[3]
Predicted pKa	6.25 ± 0.10	[3]
Predicted LogP	1.409	[4]
Storage Conditions	Inert atmosphere, 2-8°C	[5]

Structural Features Influencing Solubility and Stability

The molecule's behavior is dictated by the interplay of its distinct chemical domains. Understanding these regions is crucial for anticipating its reactivity and solubility.



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